5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione
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Overview
Description
5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE is a complex organic compound with a unique structure that includes a pyrimidoquinoline core
Preparation Methods
The synthesis of 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with barbituric acid derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated phenyl ring, where chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,9-TRIONE include other pyrimidoquinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,9-trione |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-19(2)6-10-13(9-4-3-8(20)5-11(9)21)14-16(22-15(10)12(25)7-19)23-18(27)24-17(14)26/h3-5,13H,6-7H2,1-2H3,(H3,22,23,24,26,27) |
InChI Key |
MCRCXKMTSFNIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3)C |
Origin of Product |
United States |
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